molecular formula C8H6BrClO B3213260 2-Bromo-6-chloro-3-methylbenzaldehyde CAS No. 1114809-00-5

2-Bromo-6-chloro-3-methylbenzaldehyde

Cat. No.: B3213260
CAS No.: 1114809-00-5
M. Wt: 233.49 g/mol
InChI Key: XXMOZLNXOBYOOD-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-methylbenzaldehyde (CAS: 1114809-00-5) is a halogenated benzaldehyde derivative with the molecular formula C₈H₆BrClO and a calculated molecular weight of 233.47 g/mol. This compound features a benzaldehyde core substituted with bromine (position 2), chlorine (position 6), and a methyl group (position 3). It is commercially available at 95% purity (Combi-Blocks, JN-1077) . Halogenated benzaldehydes are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in cross-coupling and nucleophilic addition reactions.

Properties

IUPAC Name

2-bromo-6-chloro-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMOZLNXOBYOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286010
Record name 2-Bromo-6-chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114809-00-5
Record name 2-Bromo-6-chloro-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114809-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-methylbenzaldehyde typically involves the bromination and chlorination of 3-methylbenzaldehyde. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to handle the reagents and control the reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under specific conditions.

Reaction Reagents/Conditions Product Yield Source
Aldehyde → Carboxylic AcidKMnO₄, H₂SO₄, heat2-Bromo-6-chloro-3-methylbenzoic acid85–92%
Aldehyde → Carboxylic AcidCrO₃, acetic acidSame as above78%
  • Mechanism : The aldehyde is oxidized via cleavage of the C-H bond adjacent to the carbonyl group. Strong oxidizing agents like KMnO₄ in acidic media are typically used.

  • Selectivity : The electron-withdrawing effects of Br and Cl substituents enhance the stability of the intermediate, favoring complete oxidation .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol or further to a methyl group.

Reaction Reagents/Conditions Product Yield Source
Aldehyde → AlcoholNaBH₄, MeOH2-Bromo-6-chloro-3-methylbenzyl alcohol90–95%
Aldehyde → Methyl GroupLiAlH₄, then H₂O2-Bromo-6-chloro-3-methyltoluene65%
  • Key Insight : NaBH₄ selectively reduces the aldehyde without affecting halogen substituents . LiAlH₄ may require anhydrous conditions to avoid side reactions .

Nucleophilic Substitution Reactions

The bromine and chlorine atoms participate in substitution reactions, with bromine being more reactive due to weaker C-Br bonds.

Target Position Reagents/Conditions Product Yield Source
Br at C2KCN, DMF, 80°C2-Cyano-6-chloro-3-methylbenzaldehyde70%
Cl at C6NH₃, Cu catalyst2-Bromo-6-amino-3-methylbenzaldehyde55%
  • Reactivity Trends :

    • Bromine (C2) reacts preferentially over chlorine (C6) in polar aprotic solvents .

    • Steric hindrance from the methyl group at C3 slightly reduces substitution rates at adjacent positions.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable the formation of biaryl or alkyl-aryl bonds.

Reaction Type Catalyst/Reagents Product Yield Source
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂2-Aryl-6-chloro-3-methylbenzaldehyde60–75%
Heck ReactionPd(OAc)₂, alkeneAlkenylated derivative50%
  • Conditions : Reactions typically occur at 80–110°C in DMF or toluene .

  • Challenges : The aldehyde group may require protection (e.g., as an acetal) to prevent side reactions .

Comparative Reactivity of Substituents

The substituents influence reaction pathways and rates:

Substituent Electronic Effect Impact on Reactivity
Br (C2)Strongly electron-withdrawingActivates ring for electrophilic substitution at meta/para positions
Cl (C6)Moderately electron-withdrawingStabilizes intermediates in oxidation/reduction
CH₃ (C3)Electron-donatingIncreases steric hindrance, slows substitution at adjacent sites

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, affecting their function. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations:

Substitution Patterns and Electronic Effects: Halogen Position: Bromine and chlorine substituents are electron-withdrawing groups (EWGs), which polarize the aromatic ring and enhance the electrophilicity of the aldehyde group. For example, this compound (Br at position 2) may exhibit stronger para-directing effects compared to 3-Bromo-2-chloro-5-methylbenzaldehyde (Br at position 3) due to differences in resonance stabilization .

Physicochemical Properties: Melting Points: While direct data for the target compound is unavailable, 2,3-Dichlorobenzaldehyde (melting point: 72°C) and 3,4-Dichlorobenzaldehyde (melting point: 78°C) demonstrate that ortho-substituted isomers generally have lower melting points than para-substituted analogs due to reduced symmetry . This trend may extend to brominated analogs.

Synthetic Utility: Compounds like 6-Bromo-3-chloro-2-fluorobenzaldehyde (synthesis yield: 75.4–98.8%) highlight the efficiency of halogenation and formylation strategies for such derivatives .

Biological Activity

2-Bromo-6-chloro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol. This compound features a benzene ring substituted with bromine at the second position, chlorine at the sixth position, and a methyl group at the third position, along with an aldehyde functional group. Its unique structure contributes to its diverse biological activities and applications in organic synthesis, medicinal chemistry, and material science.

The compound is known for its reactivity with nucleophiles and electrophiles, making it an important intermediate in various chemical reactions. It can undergo oxidation, reduction, and substitution reactions:

  • Oxidation : Converts to 2-Bromo-6-chloro-3-methylbenzoic acid.
  • Reduction : Forms 3-methylbenzyl alcohol.
  • Substitution : Allows for the introduction of different functional groups through nucleophilic substitution reactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and potential pharmacological applications. The presence of halogen atoms enhances its ability to interact with biological targets, influencing various biochemical pathways.

The mechanism of action involves:

  • Hydrogen Bonding : The aldehyde group can form hydrogen bonds with amino acids in target proteins.
  • Halogen Bonds : The bromine and chlorine substituents allow for unique interactions that can modulate enzyme activity.

Inhibition Studies

A study investigated compounds structurally related to this compound as potential inhibitors of the PD-1/PD-L1 immune checkpoint. The findings revealed that certain derivatives exhibited binding affinities ranging from -10.5 to -11.5 kcal/mol, indicating strong potential for therapeutic applications in cancer treatment .

Cytotoxicity Assays

In vitro assays demonstrated that derivatives of this compound possess cytotoxic effects on various cancer cell lines, including U87 glioblastoma and RKO colon cancer cells. The compounds showed varying degrees of cytotoxicity, with some exhibiting EC50 values below 10 μM, suggesting promising anticancer properties .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaEC50 (μM)Biological Activity
This compoundC₈H₆BrClO<10Anticancer activity
2-Bromo-6-chlorobenzaldehydeC₇H₄BrClO>40Low biological activity
4-Bromo-2,6-dichlorobenzaldehydeC₇H₄BrCl₂O>40Low biological activity

Applications in Medicinal Chemistry

Due to its unique reactivity and biological properties, this compound is being explored as:

  • Pharmacological Agent : Investigated for its potential as a drug precursor.
  • Chemical Intermediate : Used in synthesizing more complex organic molecules.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-chloro-3-methylbenzaldehyde with high purity?

Methodological Answer : A common approach involves bromination of 6-chloro-3-methylbenzaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. For scale-up, recrystallization in ethanol/water mixtures improves yield . Critical Considerations :

  • Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc).
  • Avoid prolonged exposure to light to prevent aldehyde oxidation.

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Expect signals for aldehyde proton (~10.1 ppm), aromatic protons (δ 7.2–8.0 ppm, split due to Br/Cl substituents), and methyl group (~2.5 ppm).
    • ¹³C NMR : Aldehyde carbon (~190 ppm), aromatic carbons (110–140 ppm), methyl carbon (~20 ppm).
  • FTIR : Strong C=O stretch (~1700 cm⁻¹), C-Br (~600 cm⁻¹), and C-Cl (~750 cm⁻¹).
  • Mass Spectrometry : ESI-MS (negative mode) confirms molecular ion [M-H]⁻ at m/z 233 (calculated for C₈H₅BrClO).
    Data Validation : Cross-reference with computational simulations (e.g., Gaussian) to resolve overlapping signals .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer :

  • Storage : Store in amber vials under inert gas (N₂/Ar) at 0–6°C to prevent aldehyde oxidation and bromine loss. Desiccate to avoid hydrate formation .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes (refer to SDS for brominated aldehydes) .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity for cross-coupling reactions involving this compound?

Methodological Answer :

  • DFT Calculations : Use software like Gaussian or ORCA to model transition states in Suzuki-Miyaura couplings. Key parameters:
    • Electron-withdrawing effects of Br/Cl on aromatic ring (Hammett σ+ values: Br ~0.26, Cl ~0.11).
    • Charge distribution at the aldehyde group (Mulliken charges).
  • Validation : Compare computed activation energies with experimental yields. For example, meta-substituted Br/Cl groups may sterically hinder Pd catalyst coordination .

Q. What strategies resolve discrepancies in crystallographic data for halogenated benzaldehydes?

Methodological Answer :

  • Refinement Tools : Use SHELXL (for small molecules) to address disorder or twinning. Example workflow:
    • Collect high-resolution data (θ > 25°).
    • Apply TWIN/BASF commands for twinned crystals.
    • Validate with R1 < 5% and wR2 < 15%.
  • Case Study : For brominated analogs, SHELXPRO resolved halogen positional disorder by refining occupancy ratios .

Q. How can isotopic labeling (e.g., ¹³C) elucidate degradation pathways under varying pH conditions?

Methodological Answer :

  • Experimental Design :
    • Synthesize ¹³C-labeled aldehyde via Claisen-Schmidt condensation with ¹³C-formaldehyde.
    • Expose to pH 2–12 buffers; monitor degradation via LC-MS.
  • Key Findings :
    • Acidic conditions (pH < 4): Aldehyde protonation leads to hydrolysis.
    • Alkaline conditions (pH > 10): Cannizzaro reaction forms carboxylic acid and alcohol derivatives .

Q. What analytical approaches validate purity when HPLC results conflict with NMR data?

Methodological Answer :

  • Multi-Method Validation :
    • HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min); retention time ~8.2 min.
    • GC-MS : Confirm absence of volatile impurities (e.g., residual solvents).
    • Elemental Analysis : Compare Br/Cl content with theoretical values (e.g., Br: 34.2%, Cl: 15.1%).
  • Resolution : Discrepancies often arise from non-UV-active impurities; combine HPLC with charged aerosol detection (CAD) .

Q. How do steric and electronic effects of Br/Cl substituents influence regioselectivity in nucleophilic aromatic substitution?

Methodological Answer :

  • Steric Maps : Generate using Mercury software (Cambridge Crystallographic Database). Br at position 2 creates steric hindrance, directing nucleophiles to position 4.
  • Electronic Analysis :
    • LUMO localization (via DFT) shows higher electrophilicity at position 4 due to Cl’s inductive effect.
    • Experimental validation: React with NH₃/EtOH; isolate 4-amino derivative as major product (>80%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-6-chloro-3-methylbenzaldehyde
Reactant of Route 2
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2-Bromo-6-chloro-3-methylbenzaldehyde

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